molecular formula C20H20N2O2S B2561989 Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421489-40-8

Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No.: B2561989
CAS No.: 1421489-40-8
M. Wt: 352.45
InChI Key: IXRQQJXVYPKRMU-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a complex organic compound that features a benzofuran moiety linked to a piperidine ring through a methanone bridge, with a pyridin-2-ylthio substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzofuran core One common method involves the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate under acidic conditions to form benzofuran The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzofuran intermediate

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid under strong oxidizing conditions.

    Reduction: The carbonyl group in the methanone bridge can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The pyridin-2-ylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Benzofuran-2-carboxylic acid.

    Reduction: Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The pyridin-2-ylthio group could enhance binding affinity or specificity, while the piperidine ring may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanol: A reduced form with a hydroxyl group instead of a carbonyl group.

    Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone: A similar compound with an ethanone bridge instead of a methanone bridge.

Uniqueness

Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c23-20(18-13-16-5-1-2-6-17(16)24-18)22-11-8-15(9-12-22)14-25-19-7-3-4-10-21-19/h1-7,10,13,15H,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRQQJXVYPKRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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